molecular formula C11H13ClO6S B6308809 Methyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate;  95% CAS No. 62208-38-2

Methyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate; 95%

Cat. No. B6308809
CAS RN: 62208-38-2
M. Wt: 308.74 g/mol
InChI Key: QGFSHAFVTXKZGG-UHFFFAOYSA-N
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Description

“Methyl 2-(chlorosulfonyl)acetate” is a chemical compound with the CAS Number: 56146-83-9 . It has a molecular weight of 172.59 . It appears as a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is methyl (chlorosulfonyl)acetate . The InChI code is 1S/C3H5ClO4S/c1-8-3(5)2-9(4,6)7/h2H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-(chlorosulfonyl)acetate” is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Mechanism of Action

Methyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate; 95% is used as a protecting group in organic synthesis. This compound acts as a masking agent, preventing the reaction of the protected compound with other molecules. This is accomplished by forming a stable complex between the protected compound and the protecting group, which prevents the protected compound from reacting with other molecules.
Biochemical and Physiological Effects
Methyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate; 95% is a synthetic compound and does not have any known biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

Methyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate; 95% is an ideal protecting group for a variety of organic compounds due to its high solubility in both organic and aqueous solvents. This compound is also highly stable, making it an ideal reagent for a variety of reactions. However, this compound is not suitable for use in reactions that involve strong acids or bases, as it is not stable under these conditions.

Future Directions

Methyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate; 95% has a variety of potential applications in organic synthesis. Future research could focus on developing new methods for the synthesis of this compound, as well as new applications for its use. Additionally, research could be conducted to investigate the stability of this compound under a variety of conditions, such as in the presence of strong acids and bases. Finally, research could be conducted to explore the use of this compound as a protecting group for a variety of compounds, including peptides, nucleosides, and other organic compounds.

Synthesis Methods

Methyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate; 95% is synthesized through the reaction of 4,5-dimethoxyphenylacetic acid and thionyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane, and the product is then purified by recrystallization.

Scientific Research Applications

Methyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate; 95% is used in a variety of scientific research applications. It is used as a protecting group in the synthesis of peptides, nucleosides, and other organic compounds. It is also used in the synthesis of pharmaceuticals, including anticancer drugs and antibiotics. Additionally, this compound is used in the synthesis of organometallic compounds, such as organotin compounds and organomagnesium compounds.

Safety and Hazards

This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H314, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

properties

IUPAC Name

methyl 2-(2-chlorosulfonyl-4,5-dimethoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO6S/c1-16-8-4-7(5-11(13)18-3)10(19(12,14)15)6-9(8)17-2/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFSHAFVTXKZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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